Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 180462-82-2
VCID: VC6811767
InChI: InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-4-6-10(7-5-9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C13H17F3N2O2
Molecular Weight: 290.286

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate

CAS No.: 180462-82-2

Cat. No.: VC6811767

Molecular Formula: C13H17F3N2O2

Molecular Weight: 290.286

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate - 180462-82-2

Specification

CAS No. 180462-82-2
Molecular Formula C13H17F3N2O2
Molecular Weight 290.286
IUPAC Name tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate
Standard InChI InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-4-6-10(7-5-9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19)
Standard InChI Key YFDVSGHXEUIXLF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate has the molecular formula C₁₃H₁₇F₃N₂O₂ and a molecular weight of 290.28 g/mol . Its IUPAC name, tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate, reflects the tert-butyl carbamate group linked to a hydrazine moiety and a 4-(trifluoromethyl)benzyl side chain. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity in synthetic applications .

Structural Data

PropertyValueSource
CAS Number180462-82-2
SMILESCC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F
InChIKeyNOWXIPSVXDOLOA-UHFFFAOYSA-N
DensityNot reported
Boiling PointNot reported
SolubilityLimited data; likely soluble in organic solvents (e.g., THF, DMF)

The compound’s X-ray crystallography data are unavailable, but its 3D conformer models suggest a planar benzyl group and staggered tert-butyl configuration .

Synthesis Methods

General Approaches

While direct synthesis protocols for this compound are sparsely documented, analogous hydrazinecarboxylates are typically synthesized via:

  • Coupling Reactions: Tert-butyl carbazate reacts with 4-(trifluoromethyl)benzyl halides or aldehydes in the presence of coupling agents like EDCI or DMAP.

  • Hydrazone Formation: Condensation of hydrazines with carbonyl derivatives, followed by protection with tert-butyl groups .

A patent (CN102659620A) describes a method for synthesizing related bis(trifluoromethyl)benzylhydrazines using n-BuLi and DMF, which could be adapted for this compound .

Example Procedure (Adapted from and )

  • Step 1: React 4-(trifluoromethyl)benzaldehyde with tert-butyl carbazate in THF/DMF using EDCI and DMAP.

  • Step 2: Stir at 25°C for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography.

  • Yield: ~60–70% (estimated based on analogous reactions).

Applications in Organic Synthesis

Intermediate for Heterocycles

Hydrazinecarboxylates are pivotal in constructing nitrogen-containing heterocycles. For example:

  • Thiadiazoles: Reaction with thionyl chloride yields 1,2,3-thiadiazoles, as demonstrated in copper-catalyzed thioamidation .

  • Pyrazoles: Cyclocondensation with β-ketoesters forms pyrazole derivatives, valuable in agrochemicals .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The tert-butyl group confers stability up to ~150°C, based on analogs .

  • Hydrolysis: Susceptible to acidic/basic conditions, cleaving the carbamate to release hydrazine .

Spectral Data

TechniqueKey SignalsSource
¹H NMRδ 1.42 (s, 9H, tert-butyl), 4.34 (s, 2H, CH₂), 7.55–7.65 (m, 4H, Ar-H)
¹³C NMRδ 28.1 (tert-butyl), 80.5 (C=O), 125–135 (CF₃, Ar-C)
IR1720 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch)

Recent Advancements and Future Directions

Catalytic Applications

A 2025 study (PubChem update) highlights its use in copper-catalyzed C–H activation reactions for synthesizing thioamides .

Challenges and Opportunities

  • Scalability: Improved coupling reagents (e.g., flow chemistry) could enhance yields .

  • Drug Discovery: Structural analogs merit evaluation as kinase inhibitors or antimicrobial agents .

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